5,2'-Dihydroxyflavone
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Overview
Description
5,2’-Dihydroxyflavone is a naturally occurring flavonoid compound with the chemical formula C15H10O4 . It is characterized by the presence of two hydroxyl groups attached to the flavone structure. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
5,2’-Dihydroxyflavone, also known as 7,8-Dihydroxyflavone (7,8-DHF), is a flavonoid that primarily targets the tropomyosin receptor kinase B (TrkB) . TrkB is the main signaling receptor of the neurotrophin brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal growth and synaptogenesis .
Mode of Action
5,2’-Dihydroxyflavone mimics the effects of BDNF by activating the TrkB receptors . This activation triggers TrkB dimerization, leading to autophosphorylation of tyrosine residues in the intracellular domain, which in turn activates downstream signaling pathways .
Biochemical Pathways
The activation of TrkB by 5,2’-Dihydroxyflavone affects several biochemical pathways. It influences neurotransmitter systems such as the GABAergic, serotonergic, dopaminergic, and noradrenergic systems . It also impacts neurotrophic factors like BDNF and the nerve growth factor, as well as various signaling pathways .
Pharmacokinetics
The pharmacokinetics of 5,2’-Dihydroxyflavone reveal that it has a plasma half-life of 134 minutes in mice after oral administration of 50 mg/kg. The plasma concentration peaks at 10 minutes with 70 ng/ml and is still detectable after 8 hours (5 ng/ml). Importantly, 5,2’-Dihydroxyflavone can cross the blood-brain barrier, peaking at 10 minutes with a dose of 50 ng/g of brain, and its concentration is 7 ng/g at 4 hours .
Result of Action
The activation of TrkB by 5,2’-Dihydroxyflavone leads to various molecular and cellular effects. It promotes neuronal growth and protective effects, affecting the dendrites of the neuron which reach out into the synapse to communicate with subsequent neurons . This flavonoid has shown an ability to promote the growth of these dendrites into the synapse, helping restore communication between neurons in animal models of cognitive decline .
Action Environment
The action of 5,2’-Dihydroxyflavone can be influenced by various environmental factors. For instance, it is found in plants such as Godmania aesculifolia, Tridax procumbens, and various species of Primula . These plants are used in traditional medicine for various ailments, suggesting that the compound’s action, efficacy, and stability might be influenced by the plant’s growth conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,2’-Dihydroxyflavone can be synthesized through various methods, including the condensation of phenolic acids and subsequent reduction reactions. One common method involves the use of phloroglucinol and benzaldehyde under acidic conditions to form the flavone structure, followed by hydroxylation at specific positions .
Industrial Production Methods: Industrial production of 5,2’-Dihydroxyflavone typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction , purification by chromatography , and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5,2’-Dihydroxyflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the flavone structure.
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products Formed:
Oxidized derivatives: Such as quinones.
Reduced derivatives: Such as dihydroflavones.
Substituted flavones: With various functional groups depending on the reagents used.
Scientific Research Applications
5,2’-Dihydroxyflavone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential therapeutic effects in neurodegenerative diseases.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Comparison with Similar Compounds
5,2’-Dihydroxyflavone can be compared with other similar flavonoid compounds:
7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to activate .
5,7-Dihydroxyflavone (Chrysin): Exhibits anxiolytic and antidepressant-like effects by modulating and systems.
5,4’-Dihydroxyflavone: Demonstrates allelopathic effects and inhibits the growth of certain cyanobacteria.
Uniqueness of 5,2’-Dihydroxyflavone
- It has a unique hydroxylation pattern that contributes to its distinct biological activities.
- Its specific interactions with molecular targets make it a valuable compound for research in various fields .
Properties
IUPAC Name |
5-hydroxy-2-(2-hydroxyphenyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-5-2-1-4-9(10)14-8-12(18)15-11(17)6-3-7-13(15)19-14/h1-8,16-17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGGRDVXPIXVDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(C=CC=C3O2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301041391 |
Source
|
Record name | 5-Hydroxy-2-(2-hydroxyphenyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301041391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6674-39-1 |
Source
|
Record name | 5-Hydroxy-2-(2-hydroxyphenyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301041391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key biological effects of 5,2'-Dihydroxyflavone on human leukemia cells?
A1: Research indicates that this compound, a flavonoid found in the exudates of certain Primula species, exhibits significant cytostatic properties against human acute myeloid leukemia cells (HL-60) []. Notably, it demonstrates this effect at concentrations where it induces minimal apoptosis, unlike the flavonol quercetin []. This suggests a unique mechanism of action potentially involving cell cycle disruption rather than direct induction of cell death.
Q2: How does the cytostatic activity of this compound compare to other flavonoids like quercetin?
A2: While this compound demonstrates strong cytostatic effects, it induces less apoptosis compared to quercetin, even at higher concentrations []. Interestingly, its impact on cell cycle progression appears to be temporary [], highlighting the dynamic interaction between this compound and cellular processes. Additionally, this compound exhibits weaker antioxidative properties than quercetin, likely due to having fewer hydroxyl groups []. This difference in antioxidative capacity might contribute to the observed differences in their mechanisms of action and overall effects on cell viability.
Q3: What is known about the structure of this compound?
A3: The crystal structure of this compound (C15H10O4) has been determined []. This information is crucial for understanding its interactions with biological targets and for designing potential derivatives with enhanced activity or specific properties.
Q4: How is this compound distributed within the Primula genus?
A4: Research suggests that the accumulation of this compound, along with other flavonoids like 5-hydroxyflavone and 2'-hydroxyflavone, is not uniform across the Primula genus []. This distribution pattern, which appears to be organ-specific, could offer valuable insights into the chemotaxonomic relationships within the genus and the ecological roles of these compounds []. Further investigation into the biosynthesis and distribution of these flavonoids might reveal their significance in plant defense mechanisms and potential applications in other fields.
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